molecular formula C13H19NO3 B5757372 4-(2,3-dimethoxybenzyl)morpholine

4-(2,3-dimethoxybenzyl)morpholine

Cat. No. B5757372
M. Wt: 237.29 g/mol
InChI Key: ZJZTZZWQFSJJSG-UHFFFAOYSA-N
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Description

4-(2,3-dimethoxybenzyl)morpholine, also known as DMBM, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound belongs to the class of morpholine derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxybenzyl)morpholine is not fully understood. It is believed that 4-(2,3-dimethoxybenzyl)morpholine exerts its therapeutic effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. For example, 4-(2,3-dimethoxybenzyl)morpholine has been found to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and subsequent cell death.
Biochemical and Physiological Effects:
4-(2,3-dimethoxybenzyl)morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate various signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, 4-(2,3-dimethoxybenzyl)morpholine has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, 4-(2,3-dimethoxybenzyl)morpholine has been found to have antioxidant properties and can scavenge free radicals, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,3-dimethoxybenzyl)morpholine in lab experiments is its high purity and good yields. This makes it easier to perform various analytical techniques and obtain accurate results. In addition, 4-(2,3-dimethoxybenzyl)morpholine has been found to be stable under various experimental conditions, which makes it suitable for long-term storage. However, one of the limitations of using 4-(2,3-dimethoxybenzyl)morpholine in lab experiments is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 4-(2,3-dimethoxybenzyl)morpholine. One of the areas of research is the development of new synthetic methods for 4-(2,3-dimethoxybenzyl)morpholine that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of 4-(2,3-dimethoxybenzyl)morpholine and to identify its cellular targets. Furthermore, the therapeutic potential of 4-(2,3-dimethoxybenzyl)morpholine in the treatment of various diseases such as cancer and Alzheimer's disease needs to be further explored. Finally, the development of new derivatives of 4-(2,3-dimethoxybenzyl)morpholine with improved therapeutic properties is an area of ongoing research.
Conclusion:
In conclusion, 4-(2,3-dimethoxybenzyl)morpholine is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits a wide range of biological activities and has been found to have anticancer, antifungal, and antibacterial activities. In addition, 4-(2,3-dimethoxybenzyl)morpholine has been shown to have neuroprotective effects and can be used as a potential treatment for Alzheimer's disease. Further research is needed to fully elucidate the mechanism of action of 4-(2,3-dimethoxybenzyl)morpholine and to identify its cellular targets.

Synthesis Methods

The synthesis of 4-(2,3-dimethoxybenzyl)morpholine involves the reaction of 2,3-dimethoxybenzylamine with morpholine in the presence of a catalyst. This method has been optimized to yield high purity 4-(2,3-dimethoxybenzyl)morpholine with good yields. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

4-(2,3-dimethoxybenzyl)morpholine has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, 4-(2,3-dimethoxybenzyl)morpholine has been shown to have neuroprotective effects and can be used as a potential treatment for Alzheimer's disease. Furthermore, 4-(2,3-dimethoxybenzyl)morpholine has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

4-[(2,3-dimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZTZZWQFSJJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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